molecular formula C17H15ClO5 B151986 2'-Demethoxy-2'-methyldehydrogriseofulvin CAS No. 127321-47-5

2'-Demethoxy-2'-methyldehydrogriseofulvin

Cat. No. B151986
M. Wt: 334.7 g/mol
InChI Key: YSXFOJNCGPZFFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2'-Demethoxy-2'-methyldehydrogriseofulvin (DMMDG) is a natural compound derived from the fungus Penicillium griseofulvum. It is a member of the griseofulvin family, which has been widely studied for its antifungal properties. In recent years, DMMDG has gained attention for its potential use in scientific research due to its unique chemical structure and biological properties.

Mechanism Of Action

The mechanism of action of 2'-Demethoxy-2'-methyldehydrogriseofulvin is not fully understood, but it is thought to involve the inhibition of microtubule formation. Microtubules are important structures in cells that are involved in a variety of cellular processes, including cell division and intracellular transport. By inhibiting microtubule formation, 2'-Demethoxy-2'-methyldehydrogriseofulvin may disrupt the normal functioning of cells, leading to its biological effects.

Biochemical And Physiological Effects

2'-Demethoxy-2'-methyldehydrogriseofulvin has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of fungal cells, as well as cancer cells. It has also been shown to have anti-inflammatory effects, which may be useful in treating a variety of inflammatory conditions. Additionally, 2'-Demethoxy-2'-methyldehydrogriseofulvin has been shown to have neuroprotective effects, which may make it a valuable tool in treating neurological disorders.

Advantages And Limitations For Lab Experiments

2'-Demethoxy-2'-methyldehydrogriseofulvin has several advantages for use in lab experiments. It is a natural compound that can be easily synthesized from griseofulvin. It has a unique chemical structure and biological profile, making it a valuable tool for studying cellular processes and disease mechanisms. However, 2'-Demethoxy-2'-methyldehydrogriseofulvin also has limitations. It is not as well-studied as other compounds, and its mechanism of action is not fully understood. Additionally, it may have off-target effects that could complicate experimental results.

Future Directions

There are several future directions for research on 2'-Demethoxy-2'-methyldehydrogriseofulvin. One area of interest is its potential use in treating neurological disorders. 2'-Demethoxy-2'-methyldehydrogriseofulvin has been shown to have neuroprotective effects, and further research could explore its potential use in treating conditions such as Alzheimer's disease and Parkinson's disease. Additionally, 2'-Demethoxy-2'-methyldehydrogriseofulvin could be studied for its potential use in combination with other compounds, such as chemotherapy drugs, to enhance their effectiveness. Finally, further research could explore the mechanism of action of 2'-Demethoxy-2'-methyldehydrogriseofulvin and its potential use as a tool for studying cellular processes.

Synthesis Methods

2'-Demethoxy-2'-methyldehydrogriseofulvin can be synthesized from griseofulvin through a series of chemical reactions. The process involves the removal of a methoxy group and the addition of a methyl group to the 2'-position of the molecule. The resulting compound has a different chemical and biological profile than griseofulvin, making it a valuable tool for scientific research.

Scientific Research Applications

2'-Demethoxy-2'-methyldehydrogriseofulvin has been used in a variety of scientific research applications due to its unique properties. It has been shown to have antifungal, anticancer, and anti-inflammatory effects. It has also been studied for its potential use in treating Alzheimer's disease and other neurological disorders.

properties

CAS RN

127321-47-5

Product Name

2'-Demethoxy-2'-methyldehydrogriseofulvin

Molecular Formula

C17H15ClO5

Molecular Weight

334.7 g/mol

IUPAC Name

7-chloro-4,6-dimethoxy-3',5'-dimethylspiro[1-benzofuran-2,4'-cyclohexa-2,5-diene]-1',3-dione

InChI

InChI=1S/C17H15ClO5/c1-8-5-10(19)6-9(2)17(8)16(20)13-11(21-3)7-12(22-4)14(18)15(13)23-17/h5-7H,1-4H3

InChI Key

YSXFOJNCGPZFFU-UHFFFAOYSA-N

SMILES

CC1=CC(=O)C=C(C12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)C

Canonical SMILES

CC1=CC(=O)C=C(C12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)C

synonyms

2'-demethoxy-2'-methyldehydrogriseofulvin
2-DMMGF

Origin of Product

United States

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